FLT3 WT Potency Comparison with ABT869
In a direct head-to-head biochemical kinase assay, BPR1J-340 inhibited wild-type FLT3 with an IC50 value of 29±5 nM, compared to the control compound ABT869 which exhibited an IC50 of 38±3 nM [1]. This represents a 24% lower concentration required for 50% inhibition, indicating a marginally higher potency for BPR1J-340 against the FLT3 target in this specific assay system.
ABT869: 38±3 nM
| Evidence Dimension | FLT3 Wild-Type Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 29 ± 5 nM |
| Comparator Or Baseline | ABT869 (IC50 = 38 ± 3 nM) |
| Quantified Difference | BPR1J-340 IC50 is 24% lower (approx. 1.3-fold more potent) |
| Conditions | Biochemical kinase assay (Kinase-Glo assay) against FLT3-WT, data derived from Table 1 in the primary research article [1]. |
Why This Matters
This direct comparison confirms BPR1J-340's target engagement is at least as potent as established reference FLT3 inhibitors like ABT869, validating its use as a primary tool compound for FLT3 inhibition studies [1].
- [1] Lin WH, et al. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer. PLoS ONE. 2014;9(1):e83160. View Source
